molecular formula C20H16N4O B5636771 11-[(2-furylmethyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile

11-[(2-furylmethyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B5636771
M. Wt: 328.4 g/mol
InChI Key: GAOUIZKZWMRRIC-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of pyrido[1,2-a]benzimidazole derivatives, closely related to the compound of interest, involves the fusion of 1H-benzimidazole-2-acetonitrile with β-keto esters or ethyl β-aminocrotonate, resulting in tricyclic compounds. These compounds can further undergo Vilsmeier-Haack formylation and chlorination, leading to various derivatives (Rida, Soliman, Badawey, & Kappe, 1988).
  • Additionally, pyrido[1,2-a]benzimidazole derivatives with antimicrobial activity have been synthesized using different substituents, suggesting the versatility of the synthetic methods for these compounds (Badawey & Gohar, 1992).

Molecular Structure Analysis

  • The molecular structure of pyrido[1,2-a]benzimidazole derivatives has been confirmed through single-crystal X-ray molecular structure determination, highlighting their regioselectivity (Dandia, Sarawgi, Bingham, Drake, Hursthouse, Light, & Ratnani, 2007).

Chemical Reactions and Properties

  • Pyrido[1,2-a]benzimidazole derivatives can undergo various chemical reactions, including formylation, chlorination, azidation, amination, and piperidination, to yield a wide range of derivatives with diverse properties (Rida et al., 1988).

Physical Properties Analysis

  • The fluorescence properties of certain pyrido[1,2-a]benzimidazole derivatives have been studied, indicating their potential use in fluorescent applications. This suggests that the physical properties of these compounds can be tailored for specific uses (Rangnekar & Rajadhyaksha, 1986).

Chemical Properties Analysis

  • The chemical properties of pyrido[1,2-a]benzimidazole derivatives are influenced by their structure and substituents, as shown by their varying antimicrobial activities and the structure-activity relationship studies conducted on them (Badawey & Gohar, 1992).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, the mechanism of action would depend on the biological target of the drug .

Future Directions

The future directions for research on this compound would depend on its intended use. If it shows promising activity in preliminary tests, further studies could be conducted to optimize its properties and evaluate its efficacy and safety .

properties

IUPAC Name

16-(furan-2-ylmethylamino)-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O/c21-11-16-14-6-3-7-15(14)19(22-12-13-5-4-10-25-13)24-18-9-2-1-8-17(18)23-20(16)24/h1-2,4-5,8-10,22H,3,6-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOUIZKZWMRRIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=NC4=CC=CC=C4N3C(=C2C1)NCC5=CC=CO5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16-(Furan-2-ylmethylamino)-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile

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